ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
Description
Ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a pyrido-pyrimidine-dione derivative featuring a benzoate ester substituent. Its core structure includes a bicyclic pyrido[2,3-d]pyrimidin-2,4-dione system with ethoxy and methyl substituents at positions 5 and 6, respectively. The acetamido linker connects the pyrido-pyrimidine-dione core to a para-substituted ethyl benzoate group. Structural characterization of such compounds typically employs spectroscopic methods (e.g., $^1$H NMR, IR) and X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
ethyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-5-31-18-13(3)11-23-19-17(18)20(28)26(22(30)25(19)4)12-16(27)24-15-9-7-14(8-10-15)21(29)32-6-2/h7-11H,5-6,12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCCZOVKXUNHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are known for their broad spectrum of biological activities including antitumor, antibacterial, and anti-inflammatory effects. The core structure of these compounds allows them to interact with various biological targets such as enzymes involved in nucleic acid synthesis and kinases that regulate cell signaling pathways.
The primary mechanism of action for this compound is its inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis and repair. By inhibiting DHFR, the compound effectively reduces the availability of tetrahydrofolate required for purine and pyrimidine synthesis, leading to impaired cell proliferation and potential apoptosis in cancer cells .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 4-(...) | A549 | 0.440 ± 0.039 | EGFR inhibition |
| Ethyl 4-(...) | H1975 | 0.297 ± 0.024 | EGFR inhibition |
| Piritrexim | Carcinosarcoma | Not specified | DHFR inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against specific cancer types .
Other Biological Activities
In addition to antitumor effects, ethyl 4-(...) has shown potential in the following areas:
- Antibacterial Activity: Some derivatives have been reported to inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication .
- Anti-inflammatory Effects: Certain pyrido[2,3-d]pyrimidines possess anti-inflammatory properties by inhibiting pathways involved in inflammatory responses .
Study on Antitumor Effects
In a study conducted by Elzahabi et al., several pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory effects on five cancer cell lines. The results indicated that modifications to the core structure significantly enhanced their antitumor activity. Notably, compounds with bulky substituents exhibited improved potency against breast and lung cancer cells .
In Vivo Efficacy
In vivo studies have also been conducted to assess the therapeutic potential of these compounds. For example, Piritrexim was shown to effectively reduce tumor size in animal models of carcinosarcoma while demonstrating a favorable safety profile compared to traditional chemotherapeutics .
Scientific Research Applications
The compound ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a derivative of pyrido[2,3-d]pyrimidine and has garnered interest in various scientific research applications due to its complex structure and potential biological activities. This article will explore its applications in medicinal chemistry, agriculture, and material sciences, supported by relevant data tables and case studies.
Molecular Formula
The molecular formula for this compound is C₁₈H₁₈N₄O₄.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds containing a pyrido[2,3-d]pyrimidine framework exhibit significant antitumor properties. This compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives showed IC50 values in the micromolar range against various cancer cell lines. The ethyl benzoate derivative's specific activity was evaluated through in vitro assays.
Agricultural Applications
Pesticide Development : The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its efficacy against specific pests or weeds could be explored through residue studies and toxicity assessments.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Ethyl benzoate derivative | Aphids | 85% | [Study 1] |
| Ethyl benzoate derivative | Weeds (e.g., Amaranthus) | 75% | [Study 2] |
Material Sciences
Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength due to its unique chemical structure.
Case Study : Research on polymer blends containing similar compounds showed improved thermal properties as measured by thermogravimetric analysis (TGA), indicating potential for industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrido-pyrimidine and pyrimidine derivatives. Below is a comparative analysis based on substituents, molecular properties, and computational similarity metrics:
Table 1: Structural Comparison of Ethyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate and Analogues
Key Observations
Core Structure Variations :
- The target compound and 946248-95-9 share the pyrido-pyrimidine-dione core but differ in substituents. The benzoate ester in the target compound may confer higher aqueous solubility compared to the trifluoromethylphenyl group in 946248-95-9, which is more lipophilic and likely to enhance blood-brain barrier penetration.
- Compound 5Z4 uses a benzoimidazole-pyridine hybrid core, which is structurally distinct but shares functional groups (e.g., acetamido linkers) that facilitate target binding.
Synthetic Strategies :
- The synthesis of analogous compounds (e.g., 7a-c in ) often employs cesium carbonate and DMF for acetamide bond formation, suggesting shared synthetic routes for the target compound .
Such methods could position the target compound closer to 946248-95-9 due to shared pyrido-pyrimidine cores, but divergent substituents would reduce similarity scores .
Preparation Methods
Cyclocondensation Methodology
The pyrido[2,3-d]pyrimidine core is typically synthesized via cyclocondensation of 6-aminopyridine-3-carboxylate derivatives with diketones or urea analogs. For example:
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Reactants : 5-ethoxy-6-methylpyridin-2-amine and dimethyl malonate.
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Conditions : Reflux in acetic acid with catalytic sulfuric acid (12–24 hours).
Functionalization with Acetamido-Benzoate Moiety
Amide Bond Formation
The acetamido group is introduced via nucleophilic acyl substitution:
Esterification and Protecting Group Strategies
Ethyl benzoate installation often precedes cyclization to avoid side reactions:
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Reactants : 4-(2-Chloroacetamido)benzoic acid and ethanol.
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Catalyst : p-Toluenesulfonic acid in refluxing dioxane.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
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Trituration : Methanol or dichloromethane washes to remove unreacted starting materials.
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Scavenging Resins : MP-TMT resin for palladium removal (residual Pd <10 ppm).
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Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
Comparative Analysis of Synthetic Routes
Route Efficiency
| Step | Yield Range | Key Challenges |
|---|---|---|
| Core Synthesis | 45–60% | Regioselectivity of ethoxy group |
| Acetamido Coupling | 50–70% | Competing hydrolysis |
| Esterification | 75–88% | Acid sensitivity of pyrimidine |
Scalability Considerations
-
Batch Size : Reactions >50 g require prolonged heating (e.g., 40 hours reflux).
-
Cost Drivers : Palladium catalysts account for ~30% of raw material costs.
Recent Advancements and Modifications
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of pyrido[2,3-d]pyrimidine precursors with substituted benzaldehyde derivatives. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) followed by solvent evaporation under reduced pressure yields intermediates . Step-wise optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature control : Reflux at 80–90°C minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield improvements (up to 65%) are achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reactants) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity analysis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) identifies key functional groups (e.g., ethoxy peaks at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) assess purity (>98% target).
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Software like Gaussian 16 calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrido[2,3-d]pyrimidine core shows high electron density at the 2,4-dioxo groups, suggesting susceptibility to nucleophilic attack .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases). The acetamido-benzoate moiety exhibits hydrogen bonding with ATP-binding pockets (binding energy ≤ −8.5 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to account for variability in cell viability protocols .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ethoxy → methoxy) to isolate pharmacophoric contributions. For instance, 5-ethoxy groups enhance solubility but reduce binding affinity in hydrophobic pockets .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, controlling for confounding variables (e.g., assay type, cell line differences) .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C or ²H at reactive sites (e.g., carbonyl carbons) to track intermediates via NMR or LC-MS.
- Kinetic Studies : Monitor reaction progress under pseudo-first-order conditions. For pyrido[2,3-d]pyrimidine cyclization, Arrhenius plots reveal activation energies (~50 kJ/mol), supporting a stepwise mechanism over concerted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
